magnesium chromate crystal structure and lattice parameters
magnesium chromate crystal structure and lattice parameters
An In-Depth Technical Guide to the Crystal Structure and Lattice Parameters of Magnesium Chromate
Authored by a Senior Application Scientist
Abstract
Magnesium chromate (MgCrO₄) is an inorganic compound of significant industrial interest, primarily for its role in corrosion inhibition and pigmentation.[1][2] The material's efficacy and physical properties are intrinsically linked to its solid-state structure. Unlike simpler ionic compounds, magnesium chromate exhibits a rich polymorphism, crystallizing in an anhydrous state as well as multiple hydrated forms, each with a distinct crystal structure.[3][4] Furthermore, the related magnesium chromite (MgCr₂O₄) spinel, often synthesized from chromate precursors, presents another structural paradigm with important applications in catalysis and energy storage.[5] This guide provides a comprehensive technical overview of the crystal structures and lattice parameters of anhydrous magnesium chromate, its primary hydrated polymorphs, and the closely related spinel structure, grounded in crystallographic data and experimental methodologies.
The Foundational Structure: Anhydrous α-Magnesium Chromate (α-MgCrO₄)
The anhydrous form of magnesium chromate, α-MgCrO₄, provides the fundamental structural unit from which the more complex hydrated forms derive. Its characterization is crucial for understanding the compound's behavior at elevated temperatures and in non-aqueous environments.
Crystal System and Space Group: Anhydrous MgCrO₄ crystallizes in the orthorhombic system, belonging to the centrosymmetric space group Cmcm (No. 63).[5][6][7] This structure is characterized by three unequal crystallographic axes at 90° to each other.
Coordination and Bonding: The structure consists of a three-dimensional framework built from distorted magnesium oxide octahedra (MgO₆) and chromium oxide tetrahedra (CrO₄).[5][6] The Mg²⁺ cation is coordinated to six oxygen atoms, forming MgO₆ octahedra that share edges with two adjacent octahedra and corners with six CrO₄ tetrahedra.[6][7] The Cr⁶⁺ cation is tetrahedrally coordinated to four oxygen atoms. This arrangement of edge-sharing octahedra and corner-sharing tetrahedra creates parallel channels within the lattice, which can contribute to the compound's hygroscopic nature.[5]
Lattice Parameters: The unit cell dimensions for α-MgCrO₄ have been determined through X-ray diffraction studies. While minor variations exist in reported values, they are generally in close agreement.
| Parameter | Value (Smolecule)[5] | Value (Materials Project)[7] |
| a | 5.497 Å | 5.49 Å |
| b | 8.368 Å | 8.33 Å |
| c | 6.147 Å | 6.34 Å |
| α, β, γ | 90° | 90° |
| Volume | 282.6 ų | 289.53 ų |
The Role of Hydration: Structural Diversity in Magnesium Chromate Hydrates
The incorporation of water molecules into the crystal lattice dramatically alters the structure of magnesium chromate, leading to several distinct hydrated phases.[3] These water molecules participate in coordination with the magnesium ion and form extensive hydrogen-bonding networks that define the overall crystal packing.
Magnesium Chromate Pentahydrate (MgCrO₄·5H₂O)
This is a commonly encountered hydrate, isostructural with copper(II) sulfate pentahydrate (chalcanthite).[8] A 2013 redetermination of its structure provided high-quality data, localizing all hydrogen atoms and clarifying the hydrogen-bonding pattern.[9]
Crystal System and Space Group: The pentahydrate form adopts a triclinic crystal system with the space group P -1.[5]
Structural Details: The structure contains two unique, centrosymmetric Mg²⁺ sites.[5][9] The coordination environment of each magnesium ion is an octahedron composed of four water molecules in equatorial positions and two oxygen atoms from bridging CrO₄ tetrahedra in the axial positions.[5][9] The fifth water molecule is not directly coordinated to the magnesium ion but exists as an interstitial lattice water molecule, stabilizing the structure through hydrogen bonds.[9] This arrangement creates infinite chains that are linked into a three-dimensional network by the hydrogen bonds.[5][9]
| Parameter | Value[5] |
| a | 6.384 Å |
| b | 10.702 Å |
| c | 6.115 Å |
| α | 89.99° |
| β | 89.96° |
| γ | 89.98° |
| Volume | 417.8 ų |
Magnesium Chromate Heptahydrate (MgCrO₄·7H₂O)
Magnesium Chromate Undecahydrate (MgCrO₄·11H₂O)
A pivotal discovery in 2011 revealed a previously unknown undecahydrate, identified by quenching aqueous solutions in liquid nitrogen.[2][5] This phase is isostructural with the rare mineral meridianiite (MgSO₄·11H₂O).[4][8][10]
Crystal System and Space Group: Like the pentahydrate, the undecahydrate crystallizes in the triclinic system with the space group P -1.[4][10]
Structural Details: The structure is composed of [Mg(H₂O)₆]²⁺ octahedra and [CrO₄]²⁻ tetrahedra.[8] These ionic units are linked by an extensive and complex hydrogen-bonded network involving the additional five lattice water molecules.[8] Researchers noted that the larger size of the chromate anion compared to the sulfate anion only accounts for about 10% of the increase in unit cell volume. The remaining 90% is attributed to a weakening and expansion of the interpolyhedral hydrogen-bond network, a critical insight into the role of the anion in structuring the surrounding water molecules.[4][8]
| Parameter | Value (at -15 °C)[8][10] |
| a | 6.811 Å |
| b | 6.958 Å |
| c | 17.385 Å |
| α | 87.920° |
| β | 89.480° |
| γ | 62.772° |
| Volume | 732.17 ų |
A Related Structure: Magnesium Chromite Spinel (MgCr₂O₄)
While distinct from magnesium chromate (which contains Cr⁶⁺), magnesium chromite (containing Cr³⁺) is an important related material often produced via thermal decomposition or sol-gel methods using magnesium chromate as a precursor.[5][11] It adopts the well-known spinel structure.
Crystal System and Space Group: Magnesium chromite has a cubic crystal structure belonging to the Fd -3m space group (No. 227).[12][13]
Structural Details: The spinel structure is a type of mixed-metal oxide with the general formula AB₂O₄. In the case of MgCr₂O₄, it is a normal spinel, where the divalent Mg²⁺ ions occupy tetrahedral coordination sites and the trivalent Cr³⁺ ions occupy octahedral coordination sites.[12][13] Specifically, each Mg²⁺ ion is bonded to four O²⁻ ions, while each Cr³⁺ ion is bonded to six O²⁻ ions.[12] This highly symmetric and stable structure is responsible for its utility in high-temperature ceramics and catalysis.[5]
| Parameter | Value[12] |
| a | 8.36 Å |
| b | 8.36 Å |
| c | 8.36 Å |
| α, β, γ | 90° |
| Volume | 584.31 ų |
Summary of Crystallographic Data & Structural Relationships
The distinct polymorphs of magnesium chromate present a clear example of how hydration state governs crystal structure. The transition from the anhydrous orthorhombic form to the hydrated triclinic forms involves a complete reorganization of the lattice to accommodate water molecules.
Caption: Relationship between anhydrous and hydrated forms of MgCrO₄.
Experimental Protocols for Structural Characterization
The determination of crystal structures relies on precise experimental techniques, primarily X-ray diffraction (XRD). The choice of method—single-crystal versus powder XRD—depends on the sample's nature. Single-crystal XRD provides the most accurate and unambiguous structural solution, while powder XRD is invaluable for phase identification, lattice parameter refinement, and for analyzing materials that do not form sufficiently large single crystals.
Rationale for Method Selection
The causality behind using XRD is its ability to probe the periodic arrangement of atoms in a crystal. X-rays have wavelengths comparable to interatomic distances, causing them to diffract from the electron clouds of atoms in the crystal lattice. The resulting diffraction pattern is unique to the crystal's structure. For the highly hydrated and potentially unstable forms like MgCrO₄·11H₂O, powder XRD at cryogenic temperatures is essential to prevent dehydration and capture the true structure.[10]
Protocol 1: Synthesis of MgCrO₄·11H₂O via Quench-Cooling
This protocol is based on the method used for the discovery of the undecahydrate phase.[8][10]
-
Preparation of Saturated Solution: Prepare a saturated aqueous solution of magnesium chromate at room temperature. This can be achieved by adding excess MgCrO₄ powder to deionized water and stirring for several hours to ensure equilibrium.
-
Filtration: Filter the solution using a 0.22 µm syringe filter to remove any undissolved solid particles.
-
Quenching: Draw a small amount of the saturated solution into a pipette. Submerge the tip of the pipette into a dewar filled with liquid nitrogen and dispense the solution dropwise directly into the liquid nitrogen. The rapid freezing prevents the formation of the equilibrium lower-hydrate phases and traps the metastable undecahydrate.
-
Sample Collection: The resulting frozen pellets will be a polycrystalline mixture of ice and MgCrO₄·11H₂O.
-
Storage and Handling: The sample must be maintained at cryogenic temperatures (below -80 °C) at all times to prevent phase transformation. All subsequent handling and loading into a diffractometer must be performed in a cold environment.
Protocol 2: Structure Analysis by Powder X-ray Diffraction (PXRD)
-
Sample Preparation (Cryogenic): The frozen pellets from Protocol 1 are gently ground to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle. This ensures homogeneity and random crystal orientation.
-
Mounting: The fine powder is mounted onto a sample holder compatible with a cryo-stage on a powder diffractometer. This entire process must be performed rapidly in a dry, cold environment (e.g., a glove bag flushed with cold nitrogen gas) to prevent both dehydration and ice condensation from the atmosphere.
-
Data Collection:
-
Mount the sample holder onto the pre-cooled cryo-stage of the diffractometer (e.g., at -15 °C).[8]
-
Collect a diffraction pattern using an appropriate X-ray source (e.g., Cu Kα or Co Kα radiation).[10]
-
Set the collection parameters, such as the 2θ range (e.g., 5-90°), step size, and collection time, to ensure good signal-to-noise ratio and resolution.
-
-
Data Analysis:
-
Phase Identification: The collected pattern is first compared against crystallographic databases (e.g., ICDD) to identify the present phases (ice and the new hydrate phase).
-
Indexing: The peaks corresponding to the new phase are used to determine the unit cell parameters and crystal system using indexing software.
-
Structure Solution & Rietveld Refinement: If the structure is unknown, advanced methods may be needed to solve it. If it is isostructural to a known compound (like meridianiite), that structure can be used as a starting model. Rietveld refinement is then performed, a powerful technique that fits the entire calculated diffraction profile to the experimental data, refining atomic positions, lattice parameters, and other structural details to yield the final, accurate crystal structure.
-
Conclusion
The crystallography of magnesium chromate is a clear illustration of structural chemistry's complexity and elegance. From the relatively simple orthorhombic framework of the anhydrous form to the intricate, hydrogen-bonded triclinic networks of its higher hydrates, the compound's solid state is highly sensitive to its environment. The discovery of the undecahydrate phase underscores that even well-known chemical systems can hold new structural surprises. An in-depth understanding of these crystal structures, determined through rigorous experimental protocols, is the bedrock for controlling the material's properties and designing new applications for this scientifically and industrially relevant compound.
References
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Fortes, A. D., & Wood, I. G. (2012). X-ray powder diffraction analysis of a new magnesium chromate hydrate, MgCrO4·11H2O. Cambridge University Press. [Link]
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